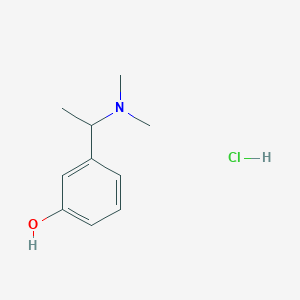

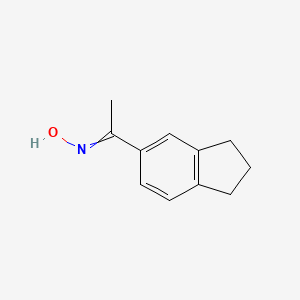

![molecular formula C18H14O5 B1305284 2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid CAS No. 99007-90-6](/img/structure/B1305284.png)

2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid

Overview

Description

“2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid” is a chemical compound with the molecular formula C18H14O5 . It is a type of coumarin, a group of nature-occurring lactones first derived from Tonka beans . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Molecular Structure Analysis

The molecular structure of “2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can be used to identify the hydrogen and carbon environments in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid” include a predicted boiling point of 529.0±50.0 °C and a predicted density of 1.341±0.06 g/cm3 .Scientific Research Applications

Synthetic Approaches and Applications

6$H$-Benzo[$c$]chromen-6-ones, which share structural similarities with the compound , serve as core structures in secondary metabolites with considerable pharmacological importance. Due to their limited natural availability, synthetic procedures for these compounds are essential. Literature describes various synthetic protocols, including Suzuki coupling reactions and metal or base-catalyzed cyclization, highlighting their significance in developing pharmacologically active molecules. These synthetic approaches are crucial for exploring the potential applications of such compounds in scientific research, especially in pharmacology and medicinal chemistry (Mazimba, 2016).

Environmental Fate and Effects

Another area of research involving similar compounds includes the study of their environmental fate and effects, such as the sorption of phenoxy herbicides to soil, organic matter, and minerals. These studies are vital for understanding how such compounds interact with the environment, influencing soil chemistry and potentially affecting water sources (Werner, Garratt, & Pigott, 2012).

Chemical Properties and Reactions

The environmental and aquatic effects of a series of C4 and C8 oxo-process chemicals have been investigated, emphasizing the importance of understanding the chemical properties and reactions of such compounds. This knowledge aids in assessing their potential environmental impacts, including biodegradability and toxicity to aquatic life (Staples, 2001).

Heterocyclic Compounds in Drug Development

Heterocyclic compounds, including 2-oxo-3-cyanopyridine derivatives, play a critical role in drug development due to their diverse biological activities. Such compounds are explored for their potential as anticancer, antibacterial, and antifungal agents, among others. The high reactivity of these scaffolds makes them valuable as chemical intermediates in various organic syntheses, demonstrating the broad applicability of heterocyclic compounds in developing new therapeutic agents (Ghosh et al., 2015).

Future Directions

The future directions for “2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid” could involve further exploration of its synthesis methods, chemical reactions, and biological properties. Given the wide range of biological properties exhibited by coumarin derivatives , there is potential for extensive research in this area.

Mechanism of Action

Mode of Action

It’s known that many chromene derivatives interact with various cellular targets, leading to changes in cellular processes .

Biochemical Pathways

Chromene derivatives are known to interact with various biochemical pathways, but the specific pathways affected by this compound require further investigation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid . .

properties

IUPAC Name |

2-(4-oxo-3-phenylchromen-7-yl)oxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-11(18(20)21)23-13-7-8-14-16(9-13)22-10-15(17(14)19)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWAAQBZVLXILN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50912907 | |

| Record name | 2-[(4-Oxo-3-phenyl-4H-1-benzopyran-7-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid | |

CAS RN |

99007-90-6 | |

| Record name | Propanoic acid, 2-((4-oxo-3-phenyl-4H-1-benzopyran-7-yl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099007906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(4-Oxo-3-phenyl-4H-1-benzopyran-7-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50912907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

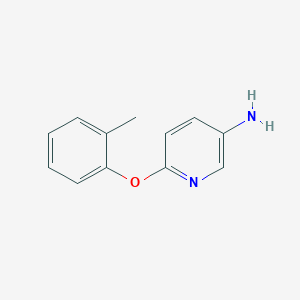

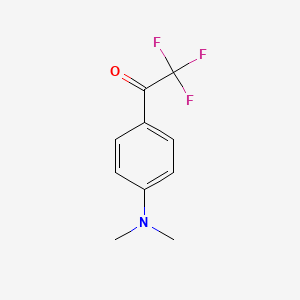

![ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1305211.png)

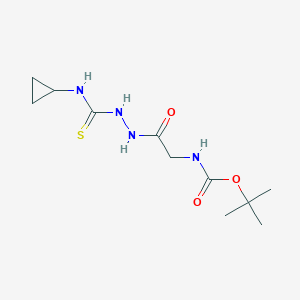

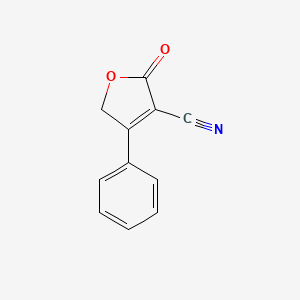

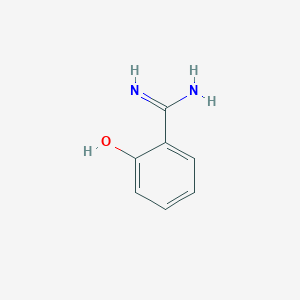

![Methyl 2-(1-[1,1'-biphenyl]-4-ylethylidene)-1-hydrazinecarboxylate](/img/structure/B1305215.png)

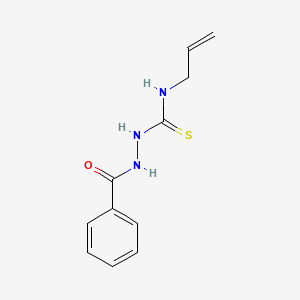

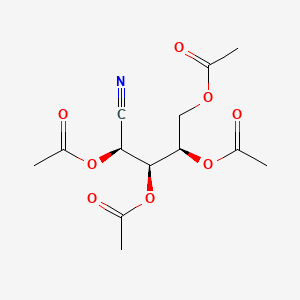

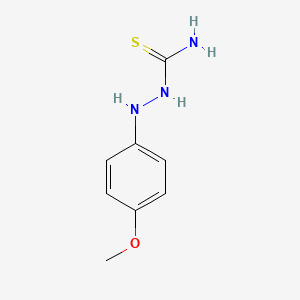

![N-[4-(dimethylamino)phenyl]guanidine](/img/structure/B1305234.png)